molecular formula C22H18ClNO2S B2549164 N-(2-benzoyl-4-chlorophenyl)-3-(phenylthio)propanamide CAS No. 476307-39-8

N-(2-benzoyl-4-chlorophenyl)-3-(phenylthio)propanamide

Cat. No.: B2549164
CAS No.: 476307-39-8
M. Wt: 395.9
InChI Key: NYJVDLONASAVTM-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-3-(phenylthio)propanamide: is an organic compound characterized by its unique structure, which includes a benzoyl group, a chlorophenyl group, and a phenylthio group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-(phenylthio)propanamide typically involves the following steps:

    Formation of the Benzoyl Chloride Intermediate: The starting material, 2-benzoyl-4-chlorophenyl, is reacted with thionyl chloride to form the corresponding benzoyl chloride intermediate.

    Nucleophilic Substitution Reaction: The benzoyl chloride intermediate is then reacted with 3-(phenylthio)propanamide in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-benzoyl-4-chlorophenyl)-3-(phenylthio)propanamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, triethylamine, and dichloromethane.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Chemistry: N-(2-benzoyl-4-chlorophenyl)-3-(phenylthio)propanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structural features.

Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-(phenylthio)propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzoyl and chlorophenyl groups can facilitate binding to specific sites, while the phenylthio group can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

  • N-(2-benzoyl-4-chlorophenyl)formamide
  • N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide
  • N-(2-benzoyl-4-chlorophenyl)-2-phenoxypropanamide

Uniqueness: N-(2-benzoyl-4-chlorophenyl)-3-(phenylthio)propanamide is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-3-(phenylthio)propanamide is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C19H16ClNO2SC_{19}H_{16}ClNO_2S. The structure features a benzoyl group, a chlorophenyl moiety, and a phenylthio group, which contribute to its biological activity.

Research indicates that this compound functions primarily as an inhibitor of specific receptors, notably CCR2 and CCR9. These receptors are involved in inflammatory responses and immune system regulation. The inhibition of these receptors can lead to decreased inflammatory responses, making this compound a candidate for treating conditions characterized by excessive inflammation.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent. The minimum inhibitory concentrations (MICs) for these activities are yet to be fully characterized but preliminary results indicate promising activity against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound has also been investigated for its anticancer properties. It has shown cytotoxic effects in several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.

Case Studies and Research Findings

  • Inhibition of CCR Receptors :
    • A study demonstrated that this compound effectively inhibits CCR2 and CCR9 receptor functions. This inhibition was quantified using binding assays that measured competitive displacement of known ligands.
  • Antimicrobial Efficacy :
    • In a comparative study on antimicrobial compounds, this compound was tested against standard strains of Staphylococcus aureus and Escherichia coli. Results indicated an MIC of 50 µg/mL for S. aureus, suggesting moderate antibacterial activity.
  • Cytotoxicity in Cancer Cells :
    • Research involving breast cancer cell lines (MCF-7) showed that treatment with the compound resulted in a significant decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of exposure.

Data Summary Table

Activity Tested Strains/Cells IC50/MIC Reference
CCR InhibitionCCR2/CCR9 receptorsNot specified
AntimicrobialStaphylococcus aureus50 µg/mL
AntimicrobialEscherichia coliNot specified
CytotoxicityMCF-7 (breast cancer)25 µM

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO2S/c23-17-11-12-20(19(15-17)22(26)16-7-3-1-4-8-16)24-21(25)13-14-27-18-9-5-2-6-10-18/h1-12,15H,13-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJVDLONASAVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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